molecular formula C12H17NO2 B13286570 3-(3-Phenoxypropoxy)azetidine

3-(3-Phenoxypropoxy)azetidine

Cat. No.: B13286570
M. Wt: 207.27 g/mol
InChI Key: BUDYVDBVQOWWCD-UHFFFAOYSA-N
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Description

3-(3-Phenoxypropoxy)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenoxypropoxy)azetidine typically involves the reaction of azetidine with 3-phenoxypropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . This method allows for the efficient formation of the desired product with good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenoxypropoxy)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alkane derivatives .

Mechanism of Action

The mechanism of action of 3-(3-Phenoxypropoxy)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neuronal signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Phenoxypropoxy)azetidine is unique due to its combination of the azetidine ring and the phenoxypropoxy group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-(3-phenoxypropoxy)azetidine

InChI

InChI=1S/C12H17NO2/c1-2-5-11(6-3-1)14-7-4-8-15-12-9-13-10-12/h1-3,5-6,12-13H,4,7-10H2

InChI Key

BUDYVDBVQOWWCD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCCCOC2=CC=CC=C2

Origin of Product

United States

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